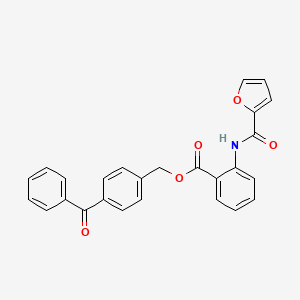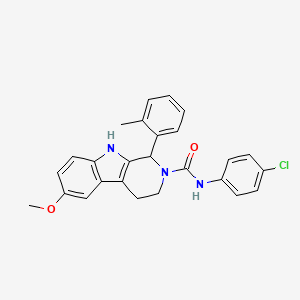![molecular formula C18H20N2O4 B4854592 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide](/img/structure/B4854592.png)
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide
説明
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide, also known as MPBA, is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. MPBA is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The mechanism of action of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide is not fully understood, but it is thought to act by inhibiting various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting angiogenesis, and inducing autophagy. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide in lab experiments is its high potency and specificity, which allows for the precise targeting of specific signaling pathways. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide also has good solubility in various solvents, which makes it easy to use in various assays. However, one of the limitations of using 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide is its low stability in aqueous solutions, which can affect its activity in certain assays.
将来の方向性
There are several future directions for the study of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide can also be studied for its potential applications in other fields such as cardiovascular disease and diabetes. Furthermore, the combination of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide with other drugs or therapies can be studied for its potential synergistic effects. Overall, the study of 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has the potential to lead to the development of novel therapies for various diseases.
科学的研究の応用
4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to inhibit the growth of various cancer cells such as breast cancer cells and lung cancer cells. 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has also been studied for its potential neuroprotective effects in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In inflammation research, 4-{[2-(2-methoxyphenoxy)butanoyl]amino}benzamide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
IUPAC Name |
4-[2-(2-methoxyphenoxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-14(24-16-7-5-4-6-15(16)23-2)18(22)20-13-10-8-12(9-11-13)17(19)21/h4-11,14H,3H2,1-2H3,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSQRMSVKSXCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(2-Methoxyphenoxy)butanoyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-allyl-3-[(2-chlorobenzyl)thio]-5-(cyclohexylmethyl)-4H-1,2,4-triazole](/img/structure/B4854514.png)


![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4854540.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4854542.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4854545.png)
![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4854556.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4854561.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854577.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4854587.png)

![4-methoxy-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4854605.png)
